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Compound of Interest

2,6-Difluoropyridine-4-carboxylic
Compound Name: d
aci

Cat. No.: B1322325

An In-depth Technical Guide to 2,6-Difluoropyridine-4-carboxylic Acid: Properties,
Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,6-Difluoropyridine-4-carboxylic
acid (CAS No: 88912-23-6), a pivotal heterocyclic building block in modern synthetic chemistry.
From its core molecular structure and physicochemical properties to its spectroscopic
signature, this document elucidates the foundational characteristics of the compound. We
present a detailed, field-proven synthetic protocol, including purification and analytical
validation, designed for reproducibility and scalability. The guide further explores the
compound's chemical reactivity and highlights its significant applications, particularly its role as
a key intermediate in the development of advanced pharmaceutical agents such as Factor Xa
inhibitors.[1] Safety, handling, and storage protocols are also detailed to ensure safe and
effective laboratory use. This document is intended for researchers, chemists, and drug
development professionals seeking to leverage the unique properties of this versatile
fluorinated pyridine derivative.

Introduction to a Key Synthetic Building Block

2,6-Difluoropyridine-4-carboxylic acid is a specialized chemical intermediate whose value
lies in the unique combination of its structural features: a pyridine core, two electron-
withdrawing fluorine atoms, and a versatile carboxylic acid handle. The pyridine ring is a
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common scaffold in medicinal chemistry, and the strategic placement of fluorine atoms can
significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity,
properties highly sought after in drug design.[2][3] The carboxylic acid group provides a
reactive site for a wide array of chemical transformations, enabling the straightforward
incorporation of this fluorinated moiety into more complex molecular architectures.[4]
Consequently, this compound serves as an essential precursor for synthesizing novel
therapeutics and advanced materials.[1][5]

Molecular Structure and Physicochemical

Properties
Chemical Structure Analysis

The structure of 2,6-Difluoropyridine-4-carboxylic acid is defined by a central pyridine ring.
The key features are:

e Fluorine Substitution: Two fluorine atoms are positioned at the C2 and C6 positions, flanking
the nitrogen atom. This symmetrical substitution has a profound electronic impact. Fluorine's
high electronegativity strongly withdraws electron density from the pyridine ring, making the
ring electron-deficient. This influences the ring's reactivity in aromatic substitution reactions
and modulates the pKa of the ring nitrogen.

o Carboxylic Acid Group: A carboxyl group (-COOH) is located at the C4 position. This
functional group is the primary site of reactivity for derivatization and imparts acidic
properties to the molecule.[4] Its presence is crucial for forming amide, ester, and other
linkages, making it a versatile anchor point for synthetic elaboration.

The interplay between the electron-withdrawing fluorine atoms and the carboxylic acid group
defines the molecule's unique chemical personality and its utility in synthesis.

Physicochemical Properties

The empirical data for 2,6-Difluoropyridine-4-carboxylic acid is critical for its application in
experimental design. The following table summarizes its key properties.
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Property Value Source
CAS Number 88912-23-6 [1]
Molecular Formula CeHsF2NO2 [1]
Molecular Weight 159.09 g/mol [1]
Appearance White solid [1]
Boiling Point 398.6 + 37.0 °C (Predicted) [1]
Density 1.535 + 0.06 g/cm? (Predicted) [1]
pKa 2.69 £ 0.10 (Predicted) [1]

Spectroscopic Profile: A Structural Confirmation
Toolkit

Spectroscopic analysis is essential for verifying the identity and purity of 2,6-Difluoropyridine-
4-carboxylic acid. While specific spectra for this exact molecule are not widely published, its
expected profile can be reliably predicted based on the constituent functional groups.

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions
for the carboxylic acid group: a very broad O-H stretch from approximately 2500-3300 cm~1
and a sharp, strong C=0 (carbonyl) stretch between 1710-1760 cm~1.[6] Additional peaks
corresponding to C-F and C-N bonds will also be present.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The molecule's symmetry results in a simplified spectrum. A single signal is
expected for the two equivalent aromatic protons at C3 and C5. The acidic proton of the
carboxyl group will appear as a broad singlet, typically far downfield (>10 ppm), though its
position is concentration-dependent.[6]

o 183C NMR: The carbonyl carbon of the carboxylic acid will appear in the 165-185 ppm
range.[6] The fluorinated carbons (C2, C6) will show characteristic large carbon-fluorine
coupling constants (*JCF), while the other ring carbons (C3, C4, C5) will also exhibit
smaller couplings.
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o 1F NMR: A single resonance is expected due to the chemical equivalence of the two
fluorine atoms. This provides a clear and sensitive method for monitoring reactions
involving the fluorinated ring.

e Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+*) would be
observed at m/z 159. The fragmentation pattern would likely show a characteristic loss of the
carboxyl group (-COOH, 45 Da) or COz (44 Da).[7]

Synthesis and Purification: A Practical Workflow

The synthesis of 2,6-Difluoropyridine-4-carboxylic acid is not trivial and requires careful
execution. While multiple routes exist, a common strategy involves the fluorination of a
chlorinated precursor. The following protocol is a representative example based on established
organofluorine chemistry principles, such as the Halex (halogen exchange) reaction.[8]

Synthetic Rationale and Strategy

The core of the synthesis is the conversion of the more readily available 2,6-dichloropyridine-4-
carboxylic acid to the target difluoro compound. This is typically achieved via a nucleophilic
aromatic substitution reaction where fluoride ions displace the chloride ions. The choice of a
high-boiling polar aprotic solvent is critical to solubilize the fluoride salt and facilitate the
reaction at elevated temperatures.

Detailed Experimental Protocol: Synthesis

Reaction: 2,6-Dichloropyridine-4-carboxylic acid to 2,6-Difluoropyridine-4-carboxylic acid

Materials:

2,6-Dichloropyridine-4-carboxylic acid (1.0 eq)

Anhydrous Potassium Fluoride (KF, 3.0-4.0 eq)

Sulfolane (or DMSO) as solvent

Hydrochloric acid (HCI) for acidification

Ethyl acetate for extraction
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e Anhydrous Magnesium Sulfate (MgSOa) for drying

Procedure:

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical
stirrer, reflux condenser, and a nitrogen inlet, add 2,6-Dichloropyridine-4-carboxylic acid and
anhydrous sulfolane.

Reagent Addition: Add anhydrous potassium fluoride to the mixture. Expertise & Experience:
It is crucial to use anhydrous KF, as water will inhibit the reaction. Spray-dried KF is often
preferred for its high surface area and reactivity.

Reaction: Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere. Monitor the
reaction progress by taking small aliquots and analyzing them by HPLC or *°F NMR. The
reaction may take several hours.[8]

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully
pour the mixture into ice-water.

Acidification: Acidify the aqueous solution to a pH of ~2 using concentrated HCI. This
protonates the carboxylate, causing the product to precipitate. Trustworthiness: This step is
self-validating; the formation of a precipitate upon acidification is a strong indicator of
successful product formation.

Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSOa, filter,
and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Validation Workflow

Procedure:

 Purification: The crude solid is best purified by recrystallization. A suitable solvent system

(e.g., ethanol/water or ethyl acetate/hexanes) should be determined experimentally to
maximize yield and purity.

 Validation: The purity of the final product must be confirmed.
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o 1H and *°F NMR: To confirm the structure and assess for the presence of starting material
or mono-fluorinated intermediates.

o HPLC: To quantify the purity (ideally >98%).

o Melting Point: A sharp melting point range close to the literature value indicates high purity.

Synthesis and Purification Workflow Diagram
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Caption: Workflow for the synthesis and purification of 2,6-Difluoropyridine-4-carboxylic
acid.

Chemical Reactivity and Key Applications
Reactivity Profile

The primary site of reactivity is the carboxylic acid, which can be readily converted into a
variety of other functional groups:

o Amide Formation: Reaction with amines, typically using coupling agents like EDC/HOBt or
after conversion to an acyl chloride, yields amides. This is the most common transformation
in drug discovery.

 Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via
the acyl chloride produces esters.

e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using
strong reducing agents like LiAlHa.

The pyridine ring itself is deactivated towards electrophilic aromatic substitution due to the
electron-withdrawing fluorine atoms. However, it is susceptible to nucleophilic aromatic
substitution, where a nucleophile can displace one of the fluorine atoms, although this requires
harsh conditions.

Application in Drug Discovery: Factor Xa Inhibitors

A significant application of 2,6-Difluoropyridine-4-carboxylic acid is as an intermediate in the
synthesis of diphenoxypyridine derivatives that act as Factor Xa (FXa) inhibitors.[1] FXa is a
critical enzyme in the coagulation cascade, the biological pathway responsible for blood
clotting. Inhibiting FXa is a key therapeutic strategy for preventing and treating thrombosis
(blood clots). Molecules derived from this acid serve as the central scaffold, with the
difluoropyridine core providing a rigid and metabolically stable platform for positioning other
pharmacophoric elements that bind to the active site of the FXa enzyme.

Context: The Coagulation Cascade
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The diagram below illustrates the central role of Factor Xa in the coagulation cascade,
providing context for the therapeutic target of inhibitors synthesized from 2,6-Difluoropyridine-
4-carboxylic acid.

Intrinsic Pathway Extrinsic Pathway Fibrinogen

FXa Inhibitor
(Derived from
2,6-DFP-4-COOH)

/
/

Activation / Blocks
/

Prothrombin (Factor I1)

Converts

Thrombin (Factor lla)

Converts

Fibrin (Clot)

Click to download full resolution via product page
Caption: Role of Factor Xa in the coagulation cascade and the point of therapeutic intervention.

Safety, Handling, and Storage

Proper handling of 2,6-Difluoropyridine-4-carboxylic acid is essential for laboratory safety.
The following guidelines are based on standard safety data sheets (SDS).

e Hazard Identification: The compound may cause skin irritation, serious eye irritation, and
respiratory irritation. It can be harmful if swallowed or inhaled.[9]
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o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles or a face shield, and a lab coat.[10][11] Work should be
conducted in a well-ventilated area or a chemical fume hood.[9]

o First Aid Measures:

[e]

Skin Contact: Wash off immediately with plenty of soap and water.[9]

(¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing.[9][10]

o

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for
breathing.[9][12]

o

Ingestion: Rinse mouth and seek medical attention if you feel unwell.[9][12]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] It is
recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to
maintain long-term quality.[1]

» Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong
bases.[9]

Conclusion

2,6-Difluoropyridine-4-carboxylic acid stands out as a high-value synthetic intermediate. Its
unique electronic properties, conferred by the symmetrical difluoro substitution, combined with
the synthetic versatility of the carboxylic acid group, make it an enabling tool for medicinal
chemists. The insights provided in this guide—from its fundamental properties and a robust
synthetic workflow to its application in developing life-saving anticoagulants—underscore its
importance. As the demand for more sophisticated and metabolically robust drug candidates
continues to grow, the strategic use of building blocks like 2,6-Difluoropyridine-4-carboxylic
acid will remain central to the advancement of pharmaceutical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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